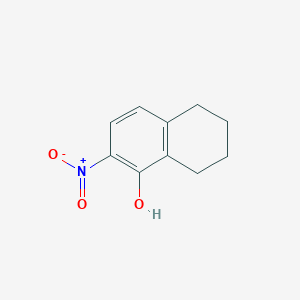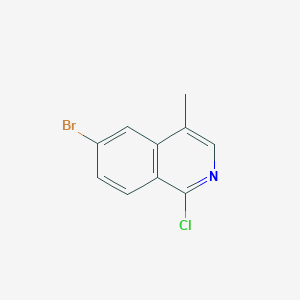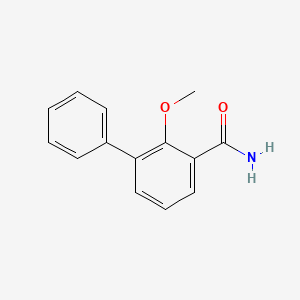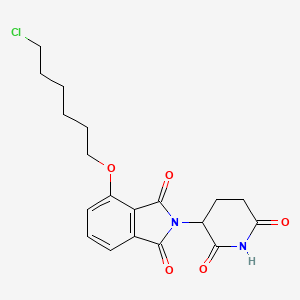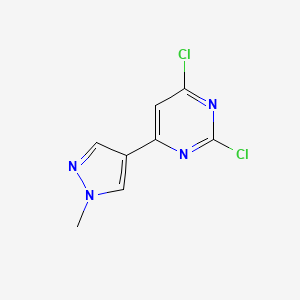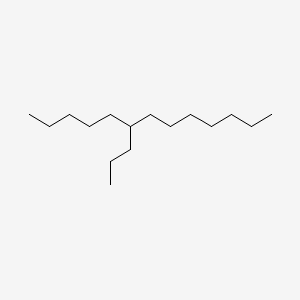
6-Propyltridecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propyltridecane is an organic compound with the molecular formula C16H34 and a molecular weight of 226.4412 g/mol . It is a member of the alkane family, characterized by a long carbon chain with a propyl group attached to the sixth carbon atom. This compound is also known by its IUPAC name, Tridecane, 6-propyl- .
準備方法
The synthesis of 6-Propyltridecane can be achieved through various organic synthesis routes. One common method involves the alkylation of tridecane with a propyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions to prevent side reactions .
Industrial production methods may involve catalytic hydrogenation of longer-chain alkenes or alkynes, followed by fractional distillation to isolate the desired compound .
化学反応の分析
6-Propyltridecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
科学的研究の応用
6-Propyltridecane has several applications in scientific research and industry:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studies have explored its role as a pheromone or signaling molecule in certain insect species.
Industry: It is utilized as a solvent and in the formulation of lubricants and surfactants.
作用機序
The mechanism of action of 6-Propyltridecane varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, altering cellular processes. For instance, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses . In antimicrobial applications, it may disrupt microbial cell membranes, leading to cell lysis .
類似化合物との比較
6-Propyltridecane can be compared to other alkanes with similar structures, such as:
Tridecane: Lacks the propyl group, making it less branched and potentially less reactive in certain chemical reactions.
Hexadecane: Has a longer carbon chain, which may affect its physical properties like boiling point and viscosity.
2-Methyltridecane: Another branched alkane, but with the methyl group attached to the second carbon, leading to different reactivity and applications.
Each of these compounds has unique properties and applications, highlighting the importance of structural variations in determining chemical behavior and utility .
特性
CAS番号 |
55045-10-8 |
|---|---|
分子式 |
C16H34 |
分子量 |
226.44 g/mol |
IUPAC名 |
6-propyltridecane |
InChI |
InChI=1S/C16H34/c1-4-7-9-10-12-15-16(13-6-3)14-11-8-5-2/h16H,4-15H2,1-3H3 |
InChIキー |
HMKBVDFFYNUAKM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CCC)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)
![5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13934513.png)
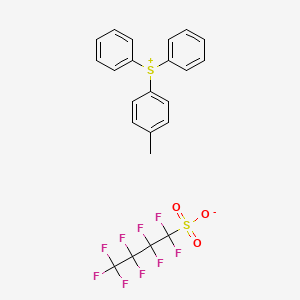

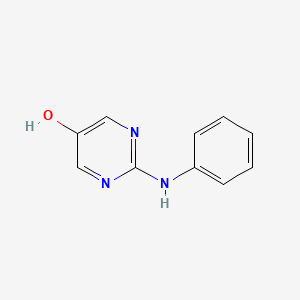
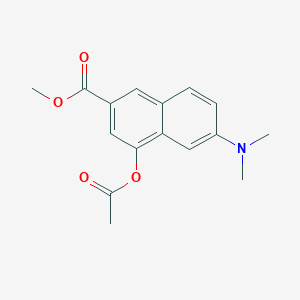
![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)
![3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid](/img/structure/B13934543.png)

